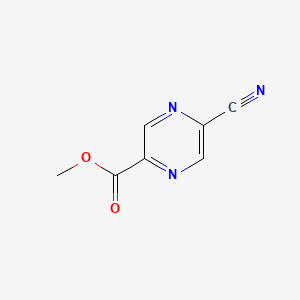

Methyl 5-cyanopyrazine-2-carboxylate

Overview

Description

“Methyl 5-cyanopyrazine-2-carboxylate” is a chemical compound with the molecular formula C7H5N3O2 . It is used in scientific research and has a molecular weight of 163.14 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazine ring, which is a six-membered ring containing two nitrogen atoms, and a carboxylate group . The InChI code for this compound is 1S/C7H5N3O2/c1-12-7(11)6-4-9-5(2-8)3-10-6/h3-4H,1H3 .It has a storage temperature of 4°C . The compound’s exact and monoisotopic mass is 163.14 g/mol .

Scientific Research Applications

Biological Significance and Therapeutic Potential

Methyl 5-cyanopyrazine-2-carboxylate is integral to studies focusing on DNA methylation processes, which are crucial for understanding gene expression regulation, epigenetic changes, and their implications in diseases like cancer. The compound's relevance is underscored by research into DNA methyltransferase inhibitors, highlighting the potential of such molecules in modulating epigenetic landscapes for therapeutic purposes (Goffin & Eisenhauer, 2002). These studies contribute significantly to the broader understanding of how synthetic and naturally occurring compounds can influence genetic regulation mechanisms, offering pathways for the development of novel treatments.

Chemical Reactivity and Synthetic Utility

In synthetic chemistry, this compound serves as a versatile intermediate, facilitating the synthesis of a wide array of heterocyclic compounds. Its utility is evidenced in the production of 2-oxo-3-cyanopyridine derivatives, which possess a wide range of biological activities. This includes acting as anticancer, antibacterial, antifungal agents, and more, underscoring the compound's significant role in the development of new pharmacological agents (Ghosh et al., 2015). The research around this compound highlights its potential as a scaffold for further chemical modifications, aiming at enhancing biological activity or specificity towards certain biological targets.

Properties

IUPAC Name |

methyl 5-cyanopyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c1-12-7(11)6-4-9-5(2-8)3-10-6/h3-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEJBPQGVYKLSNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(N=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-4-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]phenol](/img/structure/B590923.png)

![1,3-Benzodioxol-5-yl[4-(2-chloroethoxy)phenyl]methanone](/img/structure/B590928.png)

![N-[(6-chloropyridin-3-yl)methyl]-N'-cyano-N-(trideuteriomethyl)ethanimidamide](/img/structure/B590940.png)